

"4-Methyl-3-(trifluoromethyl)benzoic acid" molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methyl-3-(trifluoromethyl)benzoic acid

Cat. No.: B041817

[Get Quote](#)

An In-Depth Technical Guide to 4-Methyl-3-(trifluoromethyl)benzoic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **4-Methyl-3-(trifluoromethyl)benzoic acid** (CAS No. 261952-01-6), a key fluorinated building block in modern organic synthesis. With a molecular weight of 204.15 g/mol, this compound is of significant interest to researchers in drug discovery, materials science, and agrochemical development. This document delves into its fundamental physicochemical properties, molecular structure, and electronic effects that govern its reactivity. Furthermore, it outlines a representative synthetic pathway, discusses its spectroscopic signature, details its applications as a strategic intermediate, provides a standardized analytical protocol for quality control, and summarizes essential safety and handling information. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this versatile reagent.

Molecular Identity and Physicochemical Properties

4-Methyl-3-(trifluoromethyl)benzoic acid is a white crystalline solid at room temperature^[1]. Its core structure is a benzoic acid scaffold substituted with a methyl group at the C4 position and a trifluoromethyl group at the C3 position. The presence of the highly electronegative

trifluoromethyl group significantly influences the compound's chemical properties, including the acidity of the carboxylic acid moiety and its overall stability[2].

Key Identifiers and Properties

The fundamental properties of **4-Methyl-3-(trifluoromethyl)benzoic acid** are summarized in the table below, compiled from authoritative chemical databases and supplier documentation.

Property	Value	Source(s)
Molecular Weight	204.15 g/mol	[1][3]
Molecular Formula	C ₉ H ₇ F ₃ O ₂	[3]
CAS Number	261952-01-6	[1][3]
IUPAC Name	4-methyl-3-(trifluoromethyl)benzoic acid	[3]
Appearance	White, crystalline powder	[1][4]
Melting Point	182-186 °C	
Boiling Point	268.6 ± 40.0 °C (Predicted)	
Density	1.345 ± 0.06 g/cm ³ (Predicted)	
Purity	≥97% (Typical)	[4][5]
Solubility	Soluble in methanol	
InChIKey	CAPKAYDTKWGFQB-UHFFFAOYSA-N	[3]

Molecular Structure, Reactivity, and Electronic Effects

The reactivity of **4-Methyl-3-(trifluoromethyl)benzoic acid** is dictated by the interplay of its three functional components: the carboxylic acid group, the electron-donating methyl group, and the strongly electron-withdrawing trifluoromethyl group.

The primary site of reaction is the carboxylic acid group, which can undergo standard transformations such as:

- Esterification: Reaction with alcohols under acidic catalysis to form esters.
- Amidation: Reaction with amines, typically activated by coupling agents, to form amides.
- Reduction: Conversion to the corresponding benzyl alcohol using reducing agents like LiAlH_4 .
- Acyl Halide Formation: Conversion to the acyl chloride using reagents like thionyl chloride (SOCl_2), which serves to activate the carboxyl group for further reactions.

The substituents on the aromatic ring control the regioselectivity of electrophilic aromatic substitution. The methyl group is an activating, ortho, para-director due to its positive inductive effect (+I). Conversely, the trifluoromethyl group is a powerful deactivating, meta-director due to its strong negative inductive effect (-I). The combined influence of these opposing groups directs incoming electrophiles, though the deactivating nature of the $-\text{CF}_3$ group generally makes such substitutions challenging.

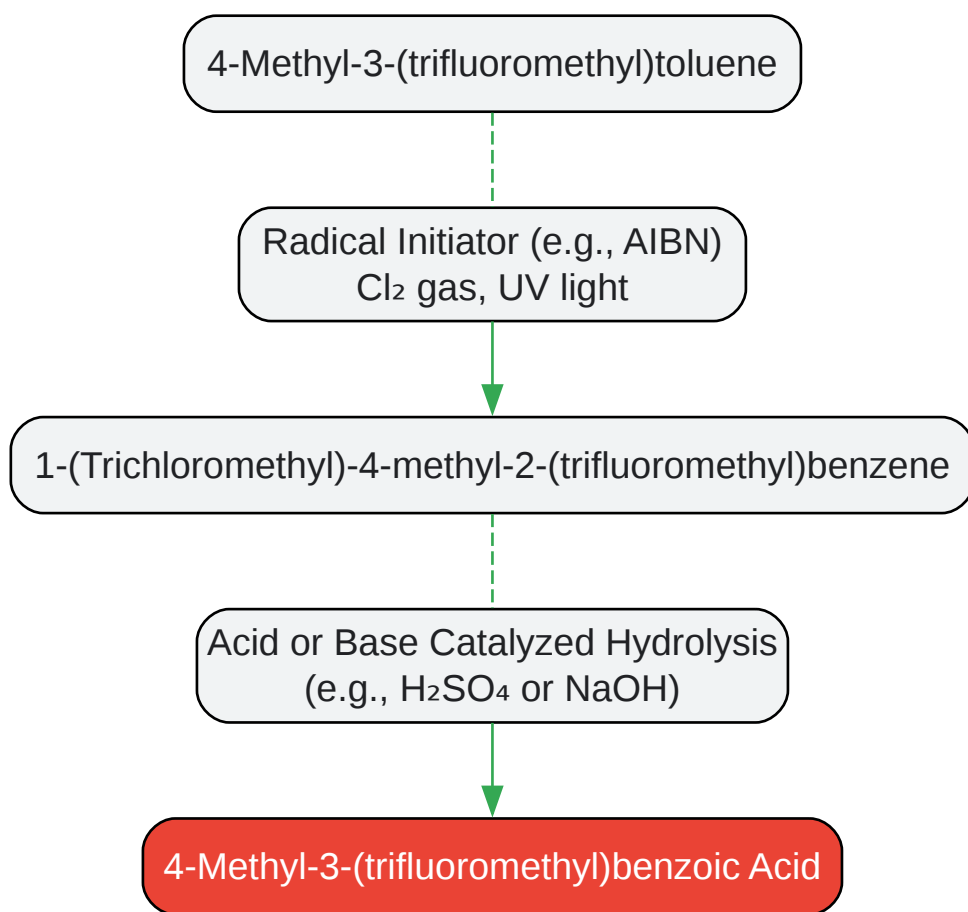
Diagram of substituent effects on the core molecule.

Representative Synthesis Pathway

While specific, detailed synthesis protocols for **4-Methyl-3-(trifluoromethyl)benzoic acid** are proprietary or not widely published, a representative and chemically sound pathway can be constructed based on established methods for analogous compounds[6][7][8]. A common industrial approach involves the multi-step transformation of a substituted toluene precursor.

The following workflow illustrates a plausible synthesis route:

- Radical Chlorination: The starting material, 4-methyl-3-(trifluoromethyl)toluene, undergoes free-radical side-chain chlorination to convert the methyl group into a trichloromethyl group.
- Hydrolysis: The resulting trichloromethyl intermediate is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.



[Click to download full resolution via product page](#)

A plausible synthetic workflow for the target compound.

General Experimental Protocol (Illustrative)

This protocol is illustrative for this class of compounds and has not been optimized for this specific molecule.

- Chlorination: Charge a suitable reactor equipped with a condenser, gas inlet, and UV lamp with 4-methyl-3-(trifluoromethyl)toluene. Heat the mixture and bubble chlorine gas through the solution under UV irradiation. Monitor the reaction by GC until the starting material is consumed.
- Work-up: Cool the reaction mixture and purge with nitrogen to remove excess chlorine. The crude trichloromethyl intermediate can be purified or used directly in the next step.

- Hydrolysis: Add the crude intermediate to a solution of aqueous sulfuric acid. Heat the mixture to reflux and maintain until the hydrolysis is complete (monitored by HPLC).
- Isolation: Cool the reaction mixture, which should cause the product to precipitate. Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield **4-Methyl-3-(trifluoromethyl)benzoic acid**.

Spectroscopic Characterization (Theoretical)

No definitive, publicly available spectra for **4-Methyl-3-(trifluoromethyl)benzoic acid** have been identified. However, based on its structure and data from close isomers like 4-(trifluoromethyl)benzoic acid and 3-(trifluoromethyl)benzoic acid, the following spectral characteristics are expected^{[9][10][11][12][13]}.

Technique	Expected Features
^1H NMR	<ul style="list-style-type: none">- Aromatic Protons (3H): Three signals in the aromatic region (~7.5-8.5 ppm). Expect a singlet for the proton at C2, a doublet for the proton at C5, and a doublet for the proton at C6, with coupling constants typical for ortho aromatic protons.- Methyl Protons (3H): A sharp singlet around 2.4-2.6 ppm.- Carboxylic Proton (1H): A broad singlet at a downfield chemical shift (>12 ppm), which may be exchangeable with D_2O.
^{13}C NMR	<ul style="list-style-type: none">- Carbonyl Carbon: A signal in the range of 165-170 ppm.- Aromatic Carbons: Six distinct signals, with the carbon attached to the $-\text{CF}_3$ group showing a characteristic quartet due to C-F coupling.- CF_3 Carbon: A quartet signal further downfield (~120-130 ppm) with a large C-F coupling constant.- Methyl Carbon: An upfield signal around 20-22 ppm.
IR Spectroscopy	<ul style="list-style-type: none">- O-H Stretch: A very broad band from ~2500-3300 cm^{-1} (carboxylic acid).- C=O Stretch: A strong, sharp absorption around 1700 cm^{-1}.- C-F Stretches: Strong, characteristic absorptions in the 1100-1350 cm^{-1} region.- C-H Stretches: Aromatic (~3000-3100 cm^{-1}) and aliphatic (~2850-2950 cm^{-1}).
Mass Spectrometry	<ul style="list-style-type: none">- Molecular Ion (M^+): Expected at $m/z = 204$.- Key Fragments: Loss of $-\text{OH}$ ($m/z = 187$) and loss of $-\text{COOH}$ ($m/z = 159$).

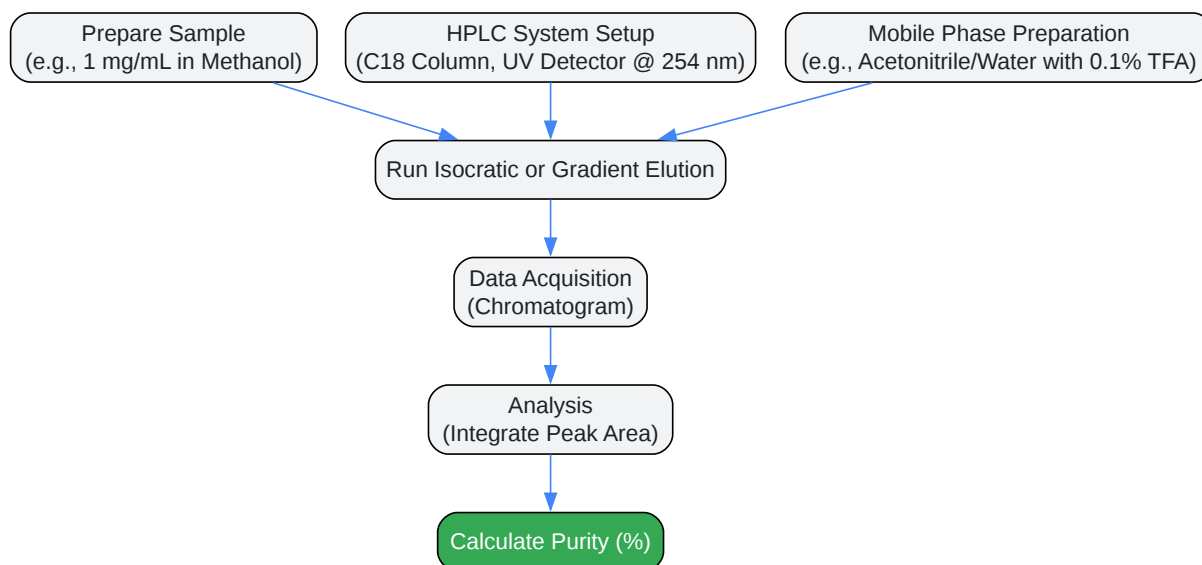
Applications in Research and Development

4-Methyl-3-(trifluoromethyl)benzoic acid is a valuable building block primarily due to the strategic placement of the trifluoromethyl group, which can significantly enhance the metabolic stability, binding affinity, and lipophilicity of a final drug candidate.

- **Pharmaceutical Synthesis:** It serves as a crucial intermediate in the synthesis of complex pharmaceuticals. While its direct use in high-profile drugs like Tezacaftor could not be definitively verified from public sources, its structural motif is highly sought after for developing novel therapeutic agents, particularly in areas like metabolic disorders and anti-infectives[14][15][16]. The trifluoromethylphenyl moiety is a common feature in many modern drugs[2].
- **Agrochemicals:** The compound is used in the development of next-generation herbicides and fungicides. The trifluoromethyl group often imparts enhanced biological activity to these molecules.
- **Materials Science:** It is utilized in creating specialty polymers and coatings. The fluorine content can improve properties such as thermal stability, chemical resistance, and hydrophobicity[2].

Analytical Methods: Quality Control by HPLC

Ensuring the purity of **4-Methyl-3-(trifluoromethyl)benzoic acid** is critical for its use in synthesis. High-Performance Liquid Chromatography (HPLC) is the standard method for quality control.



[Click to download full resolution via product page](#)

General workflow for HPLC purity analysis.

Standard HPLC Protocol

- **Sample Preparation:** Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.
- **Instrumentation:** Use a standard HPLC system equipped with a C18 reversed-phase column and a UV detector set to an appropriate wavelength (e.g., 254 nm).
- **Mobile Phase:** A typical mobile phase would consist of a mixture of acetonitrile and water, each containing 0.1% trifluoroacetic acid (TFA) to ensure the carboxylic acid is protonated.
- **Elution:** A gradient elution (e.g., starting from 30% acetonitrile and ramping up to 95%) is often used to ensure separation of any potential impurities.

- Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A purity of $\geq 97\%$ is common for commercial-grade material[4].

Safety and Handling

As with any laboratory chemical, **4-Methyl-3-(trifluoromethyl)benzoic acid** should be handled with appropriate care, using personal protective equipment (PPE).

Hazard Class	GHS Code	Precautionary Statement
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation.
Respiratory Irritation	H335	May cause respiratory irritation.

Handling Recommendations:

- Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment: Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials[1].

References

- Alfa Aesar. (n.d.). Certificate of analysis: **4-Methyl-3-(trifluoromethyl)benzoic acid**, 97+%.
- Anonymous. (n.d.). Supporting Information (NMR data for related compounds).
- Anonymous. (n.d.). Supporting Information (Spectroscopic Data).
- PubChem. (n.d.). **4-Methyl-3-(trifluoromethyl)benzoic acid**.
- Di Ciaula, A., et al. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid.

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites.
- Oakwood Chemical. (n.d.). **4-Methyl-3-(trifluoromethyl)benzoic acid**, min 97%.
- PubChemLite. (n.d.). **4-methyl-3-(trifluoromethyl)benzoic acid** (C₉H₇F₃O₂).
- SpectraBase. (n.d.). 4-(Trifluoromethyl)-benzoic-acid, methylester - Optional[¹⁹F NMR] - Chemical Shifts.
- Henan Tianfu Chemical. (2025). Understanding the Chemistry: Properties of **4-Methyl-3-(trifluoromethyl)benzoic Acid**.
- Saha, S., et al. (2018). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
- National Center for Biotechnology Information. (n.d.). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
- Google Patents. (n.d.). CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour.
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
- Google Patents. (n.d.). CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.
- Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. National Center for Biotechnology Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Methyl-3-(trifluoromethyl)benzoic acid | C₉H₇F₃O₂ | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 5. calpaclab.com [calpaclab.com]

- 6. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour - Google Patents [patents.google.com]
- 8. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. 4-(Trifluoromethyl)benzoic acid(455-24-3) ¹³C NMR [m.chemicalbook.com]
- 12. 3-(Trifluoromethyl)benzoic acid(454-92-2) ¹³C NMR spectrum [chemicalbook.com]
- 13. 4-(Trifluoromethyl)benzoic acid(455-24-3) ¹H NMR [m.chemicalbook.com]
- 14. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medkoo.com [medkoo.com]
- 16. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["4-Methyl-3-(trifluoromethyl)benzoic acid" molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041817#4-methyl-3-trifluoromethyl-benzoic-acid-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com